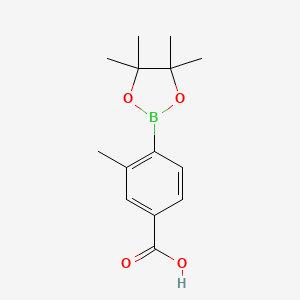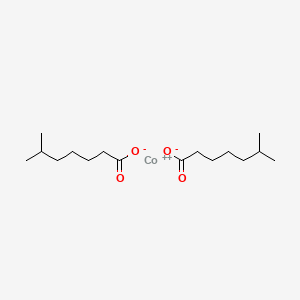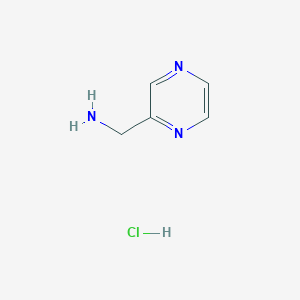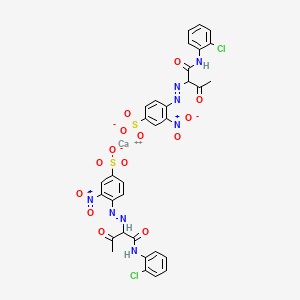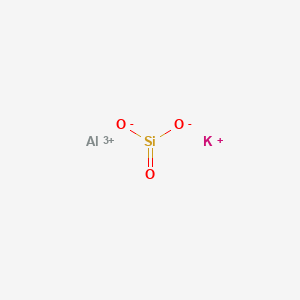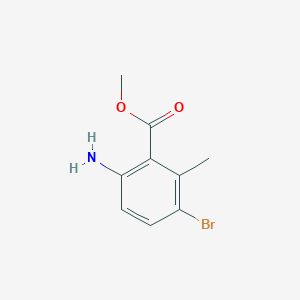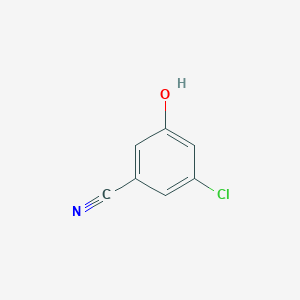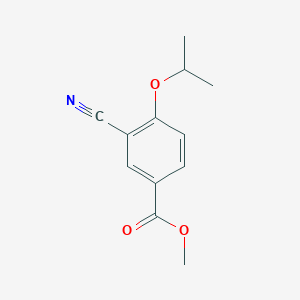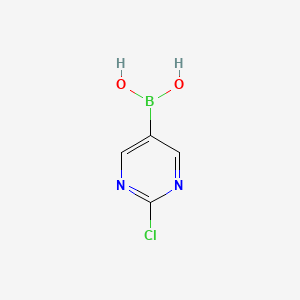
2-Chloropyrimidine-5-boronic acid
Descripción general
Descripción
- 2-Chloropyrimidine-5-boronic acid is an organoboron compound with the molecular formula C<sub>10</sub>H<sub>14</sub>BClN<sub>2</sub>O<sub>2</sub> .
- It is a white to yellow to orange solid or crystalline substance.
- The compound is also known as 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine .
- Its IUPAC name is 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine .
- The chemical structure consists of a pyrimidine ring with a chlorine atom and a boronic acid group attached.
Synthesis Analysis
- Borinic acids can be synthesized using various methods:
- Addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters).
- Reaction of triarylboranes with a ligand (diol, amino alcohol, etc.).
Molecular Structure Analysis
- The molecular formula of 2-Chloropyrimidine-5-boronic acid is C10H14BClN2O2 .
- The compound contains two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Chemical Reactions Analysis
- Borinic acids are used in cross-coupling reactions, catalysis, and regioselective functionalization of diols, carbohydrates, and epoxides.
Physical And Chemical Properties Analysis
- Appearance: White to yellow to orange solid or crystalline solid.
- Melting point: 63°C to 69°C.
- GC purity: >=94.0%.
Aplicaciones Científicas De Investigación
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 2-Chloropyrimidine-5-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Reversible Click Reactions
- Field : Chemical Biology, Supramolecular Chemistry, and Biomedical Applications
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
- Methods of Application : This involves the use of boronic acid-based compounds in novel chemistries using boron to fuel emergent sciences .
- Results or Outcomes : The reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Suzuki-Miyaura Coupling Processes
- Field : Organic Synthesis
- Application Summary : 2-Chloropyrimidine-5-boronic acid is used as a reagent in organic synthesis .
- Methods of Application : It is used in Suzuki-Miyaura coupling processes .
- Results or Outcomes : The outcome of this process is the formation of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .
Safety And Hazards
- Borinic acid is considered hazardous and can cause skin and eye irritation.
- It may also cause respiratory irritation.
- Proper precautions should be taken during handling and storage.
Direcciones Futuras
- Further research on borinic acids could explore their applications in catalysis, materials science, and medicinal chemistry.
Please note that this analysis is based on available information, and further studies may reveal additional properties and applications. 🌟
Propiedades
IUPAC Name |
(2-chloropyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCIHPTZKKWKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617678 | |
| Record name | (2-Chloropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-boronic acid | |
CAS RN |
1003845-06-4 | |
| Record name | (2-Chloropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



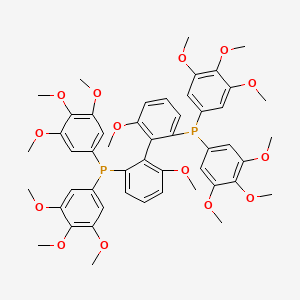
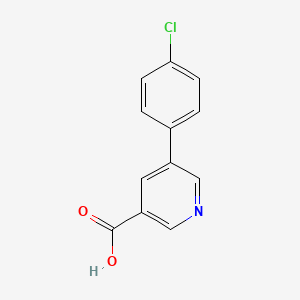
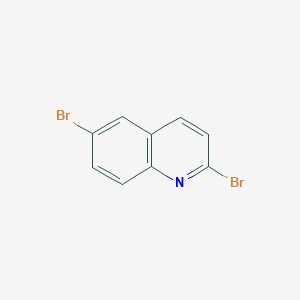
![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)

